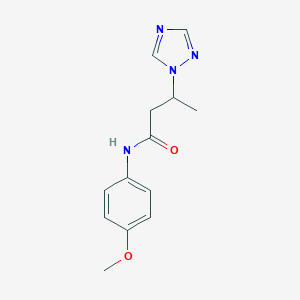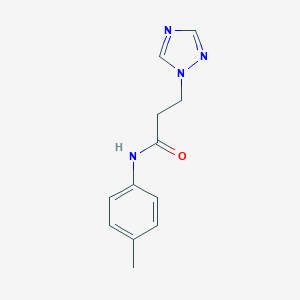
6-methoxy-N,N-dipropylnaphthalene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methoxy-N,N-dipropylnaphthalene-2-sulfonamide is a chemical compound with the molecular formula C17H23NO3S and a molecular weight of 321.43 g/mol . It is a derivative of naphthalene sulfonamide, characterized by the presence of methoxy and dipropyl groups attached to the naphthalene ring.
Preparation Methods
Chemical Reactions Analysis
6-methoxy-N,N-dipropylnaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.
Scientific Research Applications
6-methoxy-N,N-dipropylnaphthalene-2-sulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-methoxy-N,N-dipropylnaphthalene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and dipropyl groups play a crucial role in modulating the compound’s binding affinity and specificity towards these targets. The sulfonamide group is known to participate in hydrogen bonding and electrostatic interactions, which are essential for the compound’s biological activity .
Comparison with Similar Compounds
6-methoxy-N,N-dipropylnaphthalene-2-sulfonamide can be compared with other naphthalene sulfonamide derivatives, such as:
6-methoxy-N,N-diethylnaphthalene-2-sulfonamide: Similar in structure but with ethyl groups instead of propyl groups, leading to differences in physical and chemical properties.
6-methoxy-N,N-dimethylnaphthalene-2-sulfonamide: Contains methyl groups, which can affect its reactivity and biological activity.
6-methoxy-N,N-dibutylnaphthalene-2-sulfonamide: The presence of butyl groups can influence the compound’s solubility and interaction with molecular targets.
Properties
IUPAC Name |
6-methoxy-N,N-dipropylnaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-4-10-18(11-5-2)22(19,20)17-9-7-14-12-16(21-3)8-6-15(14)13-17/h6-9,12-13H,4-5,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHFZNOTNCPQBT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)S(=O)(=O)C1=CC2=C(C=C1)C=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














